molecular formula C15H15N3O2 B2562383 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 1328640-87-4

2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2562383
CAS No.: 1328640-87-4
M. Wt: 269.304
InChI Key: MQGSUTBZYJZSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that features a pyrazole ring and an isoindole dione moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the pyrazole and isoindole dione structures suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities could lead to the development of new therapeutic agents .

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development .

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The isoindole dione moiety may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxylic acid: Similar pyrazole structure but different functional groups.

    1H-Isoindole-1,3(2H)-dione: Shares the isoindole dione moiety but lacks the pyrazole ring.

    3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar pyrazole structure with a different substituent.

Uniqueness

The uniqueness of 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione lies in its combination of the pyrazole and isoindole dione moieties, which may confer unique chemical reactivity and biological activity not seen in the individual components .

Properties

IUPAC Name

2-[3-(1-methylpyrazol-4-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-10-11(9-16-17)5-4-8-18-14(19)12-6-2-3-7-13(12)15(18)20/h2-3,6-7,9-10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGSUTBZYJZSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.